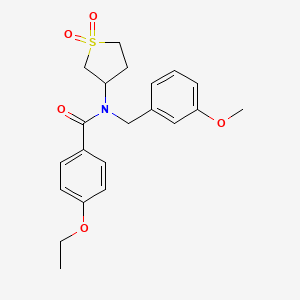
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(3-methoxybenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-ETHOXY-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE is a complex organic compound with the molecular formula C19H21NO4S and a molecular weight of 359.44 . This compound features a benzamide core substituted with a thiolane ring and methoxyphenyl and ethoxy groups, making it an interesting subject for various chemical and biological studies.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiolane ring and benzamide core play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar compounds include:
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride: Features a similar thiolane ring but with different substituents.
2-chloro-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide: Contains a thiolane ring and a pyrazole moiety.
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-ETHOXY-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H25NO5S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-[(3-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H25NO5S/c1-3-27-19-9-7-17(8-10-19)21(23)22(18-11-12-28(24,25)15-18)14-16-5-4-6-20(13-16)26-2/h4-10,13,18H,3,11-12,14-15H2,1-2H3 |
InChI Key |
TWYMMIBUXRRVAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)OC)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















